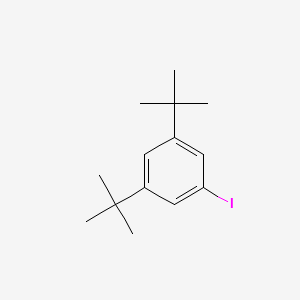

1,3-Di-tert-butyl-5-iodobenzene

Übersicht

Beschreibung

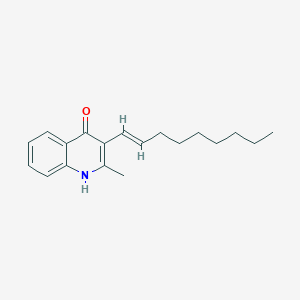

1,3-Di-tert-butyl-5-iodobenzene is a halogenated benzene derivative . Its molecular formula is C14H21I . It has a molecular weight of 316.22 g/mol .

Physical And Chemical Properties Analysis

1,3-Di-tert-butyl-5-iodobenzene has a density of 1.291g/cm3 . Its boiling point is 284.03ºC at 760 mmHg . The flash point is 126.879ºC .Wissenschaftliche Forschungsanwendungen

Redox Shuttle Stability for Lithium-Ion Batteries : A study by Zhang et al. (2010) explored the use of a compound similar to 1,3-Di-tert-butyl-5-iodobenzene, namely 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), as a redox shuttle additive for overcharge protection in lithium-ion batteries. This research highlights the potential of such compounds in enhancing the safety and efficiency of battery technologies.

Preparation of Hypervalent Iodine Compounds : Li et al. (2022) utilized a bulky 1,4-di-iodobenzene with tert-butyl groups to prepare di-hypervalent iodine compounds, which are of increasing interest for applications as recyclable reagents, materials precursors, and as Lewis acids. This study, detailed in their paper, demonstrates the utility of tert-butyl-iodobenzene derivatives in synthesizing multifunctional hypervalent iodine compounds (Li et al., 2022).

Oxidative Transformation in Organic Synthesis : Zhao et al. (2012) investigated the use of bis(tert-butylperoxy)iodobenzene, a compound related to 1,3-Di-tert-butyl-5-iodobenzene, in the oxidative transformation of azides to nitriles and ketones. This research underscores the role of tert-butyl-iodobenzene derivatives in facilitating important transformations in organic chemistry (Zhao et al., 2012).

Catalysis in Chemical Reactions : The compound 1-(tert-Butyl)-2-iodobenzene and its derivatives were used in a palladium-catalyzed C-H activation process to form indolines, a crucial structural motif in many bioactive compounds and pharmaceutical targets. This study by Sun et al. (2019) highlights the catalytic applications of tert-butyl-iodobenzene derivatives in the synthesis of complex organic molecules (Sun et al., 2019).

Microwave-Assisted Extraction in Analytical Chemistry : Liu et al. (2019) developed a microwave-assisted extraction method combined with gas chromatography-mass spectrometry for the determination of 1,3-Di-tert-butylbenzene and related compounds. This technique is used to evaluate the compatibility of antimicrobial peptide spray with packaging materials, showcasing the analytical applications of tert-butyl-iodobenzene derivatives (Liu et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1,3-Di-tert-butyl-5-iodobenzene was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is primarily used in research and synthetic chemistry .

Mode of Action

Iodobenzenes are generally known to participate in various organic reactions, including coupling reactions .

Biochemical Pathways

Iodobenzenes are often used as intermediates in the synthesis of more complex organic compounds .

Eigenschaften

IUPAC Name |

1,3-ditert-butyl-5-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNJNYKUXPHIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-tert-butyl-5-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)

![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)